1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone
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Description
1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a useful research compound. Its molecular formula is C15H18N2O2 and its molecular weight is 258.32 g/mol. The purity is usually 95%.
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Biological Activity
1-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(3,5-dimethylphenoxy)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate aryl or phenoxy derivatives. The reaction conditions often include the use of solvents such as ethanol or DMF (Dimethylformamide) under controlled temperatures to ensure high yields and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
- Cytotoxicity : A derivative of this compound demonstrated an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard chemotherapeutic agent 5-Fluorouracil (IC50 = 8.34 µM) . This suggests that the compound induces apoptosis in cancer cells, leading to cell cycle arrest.
- Mechanism of Action : Flow cytometry analysis indicated that the cytotoxic effects are primarily due to apoptosis triggered by the compound .
Antiviral Activity
Research has also explored the antiviral properties of pyrazole derivatives. A study indicated that certain pyrazole-based compounds exhibit inhibitory effects against Hepatitis C Virus (HCV), suggesting a broader antiviral potential for related structures .
Inhibitory Effects on Enzymes
Compounds similar to this compound have shown selective inhibition of various kinases involved in cancer progression. For example, a related pyrazole compound demonstrated potent inhibition of c-Met kinases at low micromolar concentrations .
Data Table: Biological Activities of Related Compounds
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazole derivatives in clinical settings:
Case Study: Glioma Treatment
A clinical investigation assessed the effectiveness of a pyrazole derivative in patients with glioma. The results indicated a significant reduction in tumor size and improved survival rates compared to conventional therapies.
Case Study: Hepatitis C
Another study focused on patients with chronic Hepatitis C who were treated with a pyrazole-based antiviral regimen. The outcomes showed a marked decrease in viral load and improved liver function tests.
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-10-5-11(2)7-14(6-10)19-9-15(18)17-13(4)8-12(3)16-17/h5-8H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPIOFZUQBBJSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2C(=CC(=N2)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.